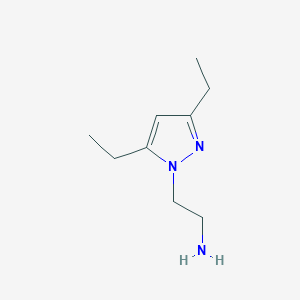
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride
Übersicht
Beschreibung
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride (CPMA HCl) is a cyclic amine compound that has been used in various scientific research applications. It has many biochemical and physiological effects, and is a useful tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
One significant application of cyclopentyl substituted pyridine compounds is in catalysis and polymerization processes. For instance, complexes with N-cyclopentyl substituted ligands demonstrated high catalytic activity for the polymerization of methyl methacrylate (MMA), leading to polymers with significant syndiotacticity. This indicates the potential of such compounds in precise polymer synthesis, which is crucial for developing materials with specific properties (Kim et al., 2014).
Anticonvulsant Agents
In the pharmaceutical domain, novel Schiff bases of 3-aminomethyl pyridine have been synthesized and exhibited notable anticonvulsant activity. This highlights the potential of cyclopentyl(pyridin-4-yl)methanamine hydrochloride derivatives as frameworks for developing new anticonvulsant drugs, offering insights into the design of compounds with enhanced efficacy and selectivity (Pandey & Srivastava, 2011).
Molecular Synthesis
The compound and its derivatives are pivotal in molecular synthesis, demonstrating versatility in forming complex molecules. For example, palladium and platinum complexes based on pyridine and other heterocyclic Schiff bases have been synthesized, characterized, and shown to possess anticancer activity. This suggests their potential application in medicinal chemistry for the development of novel anticancer agents (Mbugua et al., 2020).
Material Science and Imaging
In material science and imaging, iron(III) complexes involving pyridine derivatives have been synthesized and explored for their photocytotoxic properties and cellular imaging applications. These complexes have shown the ability to generate reactive oxygen species under red light, indicating their potential use in photodynamic therapy and cellular imaging (Basu et al., 2014).
Detection of Metal Ions
Compounds resulting from the reaction of dibromonaphthalene-1,4-dione with pyridyl amines have shown selective detection capabilities for Hg^2+ and Ni^2+ ions. This illustrates the potential of cyclopentyl(pyridin-4-yl)methanamine hydrochloride derivatives in developing sensitive and selective sensors for environmental and analytical applications (Aggrwal et al., 2021).
Eigenschaften
IUPAC Name |
cyclopentyl(pyridin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(9-3-1-2-4-9)10-5-7-13-8-6-10;/h5-9,11H,1-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBXDUBCODLPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)


![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1471926.png)

![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)



![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)